(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol

Catalog No.
S2654529
CAS No.
1298086-29-9
M.F
C15H14ClIO2
M. Wt
388.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol

CAS Number

1298086-29-9

Product Name

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol

IUPAC Name

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol

Molecular Formula

C15H14ClIO2

Molecular Weight

388.63

InChI

InChI=1S/C15H14ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9,15,18H,2H2,1H3

InChI Key

LEGZNPPQLJETHD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)I)Cl)O

solubility

not available

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is an organic compound characterized by its complex molecular structure, which includes both halogenated and ethoxy functional groups. The presence of chlorine and iodine atoms in the phenyl rings contributes to its unique chemical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and materials science. The compound's molecular formula is C15_{15}H14_{14}ClI, with a molecular weight of approximately 358.63 g/mol. Its structural features include a methanol group attached to a biphenyl system, which may influence its reactivity and interactions with biological systems.

The reactivity of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol can be attributed to the presence of the halogen atoms and the hydroxyl group. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, potentially leading to various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance the compound's solubility and alter its biological activity.
  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds, which may further participate in condensation reactions or serve as intermediates in synthesis.

Research indicates that compounds similar to (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol exhibit significant biological activities, including:

  • Antimicrobial Properties: Many halogenated phenols have shown effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Activity: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Anti-inflammatory Effects: Compounds containing methanol and ethoxy groups may also exhibit anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol can be achieved through several methods:

  • Halogenation Reactions: Starting from 4-ethoxyphenol, chlorination and iodination can be performed using appropriate reagents such as phosphorus pentachloride (PCl5_5) or iodine monochloride (ICl).
  • Nucleophilic Substitution: The introduction of the methanol group can be accomplished by reacting a suitable halogenated precursor with sodium methoxide in methanol.
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biphenyl structures from aryl halides.

The unique properties of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol make it suitable for various applications:

  • Pharmaceuticals: As a potential lead compound for developing new drugs due to its biological activities.
  • Material Science: Used in the synthesis of advanced materials such as polymers or nanocomposites due to its functional groups.
  • Chemical Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding how (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol interacts with biological macromolecules. Techniques such as:

  • Molecular Docking Studies: These studies help predict how the compound binds to various biological targets, providing insights into its mechanism of action.
  • Spectroscopic Methods: Techniques like UV-visible spectroscopy and fluorescence spectroscopy can be employed to study binding interactions with proteins or nucleic acids.

Several compounds share structural similarities with (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-bromophenolHalogenated phenolExhibits strong antimicrobial activity
4-EthoxyphenolEthoxy group on phenolCommonly used as an antiseptic
2-Iodo-5-nitrophenolIodine and nitro substituentsKnown for its potent anticancer properties
4-(Chloromethyl)phenolChloromethyl group on phenolUsed as a building block in organic synthesis

Uniqueness

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is unique due to its combination of both chlorine and iodine substituents along with an ethoxy group, which may enhance its solubility and reactivity compared to other similar compounds. This combination could lead to distinct biological activities not observed in other halogenated phenols.

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol belongs to the diarylmethanol family, a subclass of aromatic alcohols characterized by two aryl groups attached to a central methanol moiety. Its systematic IUPAC name is (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol, reflecting the substituents on the benzene rings: a chlorine atom at position 2 and an iodine atom at position 5 on one phenyl group, and an ethoxy group at position 4 on the second phenyl group.

Key Identifiers:

PropertyValueSource
Molecular FormulaC15H14ClIO2
Molecular Weight388.63 g/mol
CAS Registry Number1298086-29-9
SMILES NotationOC(C1=CC(I)=CC=C1Cl)C2=CC=C(OCC)C=C2

Synonyms include (5-iodo-2-chlorophenyl)(4-ethoxyphenyl)methanol and MFCD18642360. The structural complexity arises from the juxtaposition of electron-withdrawing halogens (Cl, I) and an electron-donating ethoxy group, influencing its reactivity in synthetic applications.

Historical Context of Discovery and Development

The synthesis of diarylmethanol derivatives dates to early 20th-century studies on Grignard reactions and Friedel-Crafts acylations. However, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol emerged more recently, driven by demand for halogenated intermediates in pharmaceutical research. Patents from the 1990s, such as JPH09235255A, describe asymmetric hydrogenation methods for benzhydrol derivatives, while later work (e.g., CN103524320A) optimized oxidation routes for benzophenone precursors.

The compound’s CAS registration (1298086-29-9) and inclusion in Dapagliflozin impurity syntheses suggest its development accelerated in the 2010s, coinciding with advances in SGLT2 inhibitor research. Its halogenated structure likely stems from efforts to enhance metabolic stability and binding affinity in drug candidates.

Significance in Organic Chemistry

This compound’s significance lies in its dual functionality:

  • Synthetic Versatility: The iodine atom facilitates Suzuki-Miyaura and Ullmann cross-coupling reactions, enabling aryl-aryl bond formation.
  • Pharmaceutical Intermediates: It serves as a precursor to Dapagliflozin impurities, highlighting its role in quality control for antidiabetic drugs.
  • Structural Motif: The diarylmethanol core is prevalent in bioactive molecules, including antiarrhythmics and antifungal agents.

A comparative analysis of similar compounds reveals enhanced stability due to the ethoxy group’s steric and electronic effects, making it less prone to oxidation than non-ether-substituted analogs.

Research Objectives and Scope

Current research objectives focus on:

  • Optimizing Synthesis: Developing cost-effective routes via catalytic hydrogenation or oxidation of ketone precursors.
  • Reactivity Studies: Exploring halogen displacement reactions for diversifying molecular architectures.
  • Applications in Drug Development: Validating its utility in synthesizing kinase inhibitors or GPCR-targeted therapeutics.

The scope encompasses mechanistic studies, scalability assessments, and computational modeling to predict reactivity in complex matrices.

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol represents a complex aromatic alcohol compound with the molecular formula C₁₅H₁₄ClIO₂ and a molecular weight of 388.63 grams per mole [2]. The compound consists of two distinct aromatic ring systems connected through a central methanol group, creating a diaryl carbinol structure [2]. The first aromatic ring features both chlorine and iodine substituents positioned at the 2 and 5 positions respectively, while the second ring contains an ethoxy group at the 4 position [2] [8].

The structural framework displays a benzyl alcohol configuration where the hydroxyl group is attached to a carbon atom that bridges two aromatic systems . The International Union of Pure and Applied Chemistry name for this compound is (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol, which systematically describes the substitution pattern on both aromatic rings [2]. The Chemical Abstracts Service registry number 1298086-29-9 uniquely identifies this specific molecular arrangement [2] [8].

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₄ClIO₂
Molecular Weight388.63 g/mol
Chemical Abstracts Service Number1298086-29-9
International Chemical IdentifierInChI=1S/C15H14ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9,15,18H,2H2,1H3
Simplified Molecular Input Line Entry SystemCCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)I)Cl)O

The compound exhibits a secondary alcohol functionality where the hydroxyl group is bonded to a carbon atom that simultaneously connects to two aromatic systems [2]. This structural arrangement places it within the class of diarylmethanols, which are characterized by their unique electronic and steric properties arising from the interaction between multiple aromatic rings [21]. The presence of halogen substituents on one of the aromatic rings introduces additional electronic effects that significantly influence the overall molecular behavior [3].

Stereochemistry and Isomerism

The central carbon atom bearing the hydroxyl group in (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol constitutes a chiral center due to its attachment to four different substituents: the hydroxyl group, a hydrogen atom, and two distinct aromatic ring systems [33]. This chirality gives rise to two possible enantiomers designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [33]. The stereochemical assignment depends on the relative priorities of the substituted aromatic rings, with the halogen-substituted ring typically receiving higher priority due to the presence of iodine [33].

Research on similar benzyl alcohol derivatives has demonstrated that enzymatic processes can exhibit significant stereoselectivity, with different enantiomers showing varying rates of reaction [33]. Studies on related compounds such as 1-phenylethanol have shown that the S-enantiomer can display twice the catalytic efficiency compared to the R-enantiomer in certain enzymatic transformations [33]. This stereochemical preference extends to other benzylic alcohols where absolute stereospecificity has been observed in various biochemical processes [33].

The presence of bulky substituents on the aromatic rings can influence the conformational preferences around the chiral center [29]. Steric interactions between the halogen atoms and the ethoxy group may result in preferred rotational conformations that minimize unfavorable contacts [29]. These conformational effects can significantly impact both the physical properties and reactivity patterns of the individual enantiomers [29].

Table 2: Stereochemical Characteristics

FeatureDescription
Chiral CentersOne (at the methanol carbon)
Possible EnantiomersR and S configurations
Optical ActivityExpected to be optically active
Conformational FlexibilityLimited by aromatic ring interactions

Electronic Structure and Bonding Properties

The electronic structure of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is dominated by the aromatic π-electron systems of both benzene rings and the electron-withdrawing effects of the halogen substituents [12]. The chlorine and iodine atoms on the first aromatic ring create significant inductive effects that alter the electron density distribution throughout the molecular framework [12]. These halogens withdraw electron density from the aromatic system through their high electronegativity, particularly affecting the positions ortho and para to the substituents [12].

The ethoxy group on the second aromatic ring provides electron-donating character through both inductive and resonance effects [26]. The oxygen atom can donate electron density to the aromatic ring through its lone pairs, creating a mesomeric effect that increases electron density at the ortho and para positions [26]. This electronic asymmetry between the two aromatic rings creates a dipolar character in the overall molecular structure [26].

The central alcohol functionality introduces additional electronic considerations through the electronegative oxygen atom and its ability to form hydrogen bonds [37]. The carbon-oxygen bond in the alcohol group exhibits significant polarity, with the oxygen carrying a partial negative charge [37]. This polarity influences both the physical properties and chemical reactivity of the compound [37].

Computational studies on similar halogenated aromatic compounds have revealed that the presence of multiple halogens can lead to complex electronic interactions [32]. The combination of electron-withdrawing halogens and electron-donating alkoxy groups creates electronic push-pull effects that can influence molecular stability and reactivity patterns [32]. These electronic effects are particularly pronounced in compounds containing both chlorine and iodine substituents due to their different electronic properties [32].

Crystallographic Analysis

While specific crystallographic data for (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol has not been experimentally determined, analysis of related halogenated aromatic compounds provides insight into expected structural parameters [14] [16]. Crystallographic studies of similar compounds containing both chlorine and iodine substituents have revealed characteristic bond lengths and angles that can be extrapolated to this structure [14] [16].

Research on related iodinated phenyl compounds has shown that carbon-iodine bond lengths typically range from 2.05 to 2.10 Angstroms, while carbon-chlorine bonds are considerably shorter at approximately 1.75 to 1.80 Angstroms [16]. The presence of these halogen substituents can influence the planarity of the aromatic rings and create specific intermolecular interactions in the solid state [16].

Studies on halogenated benzophenone derivatives have demonstrated that the dihedral angles between aromatic rings can be significantly affected by steric interactions between substituents [29]. In compounds with ortho-substituted halogens, deviations from planarity of up to 40-60 degrees have been observed [29]. These conformational effects are particularly important in determining both the solid-state packing and solution-phase behavior of the compound [29].

The alcohol functionality introduces the possibility of hydrogen bonding interactions in the crystalline state [14]. Crystallographic analyses of similar benzyl alcohol derivatives have shown that intermolecular hydrogen bonds can form networks that significantly influence the overall crystal packing [14]. These hydrogen bonding patterns often result in characteristic supramolecular arrangements that affect the physical properties of the solid material [14].

Table 3: Expected Crystallographic Parameters

ParameterExpected Range
Carbon-Iodine Bond Length2.05-2.10 Å
Carbon-Chlorine Bond Length1.75-1.80 Å
Carbon-Oxygen Bond Length1.35-1.45 Å
Aromatic Ring Dihedral Angle30-60°

Spectroscopic Identification

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural identification for (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol [21] [22]. In proton nuclear magnetic resonance spectra, the aromatic protons are expected to appear in the characteristic aromatic region between 6.8 and 7.8 parts per million as multiplets due to complex coupling patterns [21] [22]. The methine proton adjacent to the hydroxyl group typically resonates as a singlet between 5.8 and 6.2 parts per million [21] [22].

The ethoxy substituent produces characteristic splitting patterns with the methylene protons appearing as a quartet around 4.0 to 4.1 parts per million and the methyl protons as a triplet at 1.4 to 1.5 parts per million [21] [22]. The hydroxyl proton signal can vary significantly depending on concentration and solvent conditions, typically appearing as a broad singlet between 2.5 and 3.5 parts per million [21] [26].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals in the 110 to 160 parts per million region, with the methine carbon bearing the hydroxyl group appearing between 70 and 76 parts per million [21] [22]. The ethoxy carbon signals are observed in the aliphatic region, with the methylene carbon around 65 parts per million and the methyl carbon near 14 parts per million [21] [22].

Infrared spectroscopy displays characteristic absorption bands that confirm the presence of key functional groups [37] [38]. The hydroxyl group produces a broad, intense absorption band between 3200 and 3600 inverse centimeters due to both free and hydrogen-bonded hydroxyl stretching vibrations [37] [38]. The carbon-oxygen stretching vibration appears as a strong band between 1000 and 1200 inverse centimeters, with the exact position dependent on the electronic environment [37] [38].

Mass spectrometry provides molecular weight confirmation with the molecular ion peak expected at mass-to-charge ratio 388 corresponding to the intact molecule [18] [19]. Characteristic fragmentation patterns include alpha cleavage adjacent to the hydroxyl group and loss of the ethoxy substituent [18] [19]. The presence of chlorine and iodine creates distinctive isotope patterns that aid in structural confirmation [18] [19].

Table 4: Spectroscopic Identification Data

TechniqueAssignmentChemical Shift/Frequency
¹H Nuclear Magnetic ResonanceAromatic protons6.8-7.8 ppm (multiplet)
¹H Nuclear Magnetic ResonanceMethine proton5.8-6.2 ppm (singlet)
¹H Nuclear Magnetic ResonanceEthoxy methylene4.0-4.1 ppm (quartet)
¹H Nuclear Magnetic ResonanceEthoxy methyl1.4-1.5 ppm (triplet)
¹³C Nuclear Magnetic ResonanceAromatic carbons110-160 ppm
¹³C Nuclear Magnetic ResonanceMethine carbon70-76 ppm
Infrared SpectroscopyHydroxyl stretch3200-3600 cm⁻¹
Infrared SpectroscopyCarbon-oxygen stretch1000-1200 cm⁻¹
Mass SpectrometryMolecular ionm/z 388

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Dates

Last modified: 08-16-2023

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